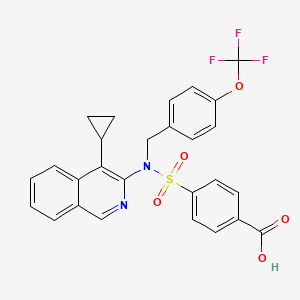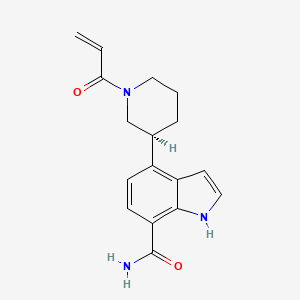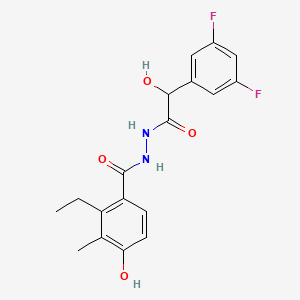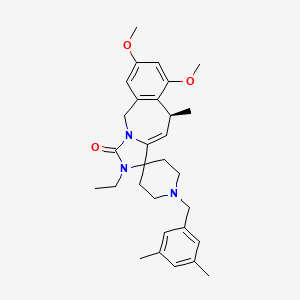
ER-819762
描述
ER 819762 是一种高度选择性的口服活性前列腺素 E2 受体亚型 EP4 拮抗剂。 该化合物在治疗炎症性疾病,特别是类风湿性关节炎方面显示出巨大潜力,因为它能够抑制特定的免疫反应 .
科学研究应用
ER 819762 在科学研究中具有广泛的应用,特别是在以下领域:
化学: 用作研究前列腺素 E2 受体亚型 EP4 及其在各种化学途径中的作用的工具。
生物学: 有助于了解免疫反应机制,特别是在 T 辅助细胞分化方面。
医学: 研究其在治疗类风湿性关节炎等炎症性疾病中的潜在治疗作用。
工业: 在开发新型抗炎药物和治疗方法中具有潜在的应用。
作用机制
ER 819762 通过选择性地结合并拮抗前列腺素 E2 受体亚型 EP4 来发挥作用。该受体参与各种免疫反应,包括 T 辅助细胞的分化和白介素-23 的分泌。 通过抑制该受体,ER 819762 减少炎症和免疫反应,使其有效地治疗类风湿性关节炎等疾病 .
生化分析
Biochemical Properties
ER-819762 acts as an antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4 with an IC50 value of 70 nM . It is selective for EP4 over other PGE2 receptor subtypes such as EP1, EP2, and EP3. In biochemical reactions, this compound interacts with enzymes and proteins involved in the immune response. For instance, it reduces the differentiation of mouse helper T cells and decreases IL-23 secretion by mouse dendritic cells . These interactions highlight the compound’s role in modulating immune responses and inflammation.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound reduces the differentiation of Th1 and Th17 cells, which are subsets of T helper cells involved in immune responses . Additionally, it decreases the secretion of IL-23 by dendritic cells, thereby impacting the overall immune response and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the EP4 receptor. By binding to the EP4 receptor, this compound inhibits the receptor’s activation by PGE2, thereby blocking downstream signaling pathways . This inhibition leads to a reduction in Th1 and Th17 cell differentiation and a decrease in IL-23 secretion by dendritic cells . The compound’s ability to modulate these pathways underscores its potential therapeutic value in treating inflammatory conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in reducing inflammation and immune responses in various in vitro and in vivo studies . Long-term effects include sustained inhibition of Th1 and Th17 cell differentiation and reduced IL-23 secretion, which contribute to its anti-inflammatory properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations (0.1 to 10 nM), the compound effectively reduces Th1 and Th17 cell differentiation and decreases IL-23 secretion . In mouse models of rheumatoid arthritis, oral administration of this compound at doses of 30 and 100 mg/kg prevents and reverses paw swelling, edema, and inflammation . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to immune response modulation. It interacts with enzymes and cofactors that regulate the synthesis and secretion of cytokines such as IL-23 . The compound’s impact on metabolic flux and metabolite levels further underscores its role in modulating immune responses and inflammation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, thereby affecting its overall efficacy and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its ability to modulate immune responses and inflammation effectively.
准备方法
合成路线和反应条件
ER 819762 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以实现所需的专一性和活性。关键步骤通常包括:
核心结构的形成: 这涉及通过一系列环化反应构建螺[咪唑并苯并氮杂卓-1,4'-哌啶]-3(2H)-酮骨架。
官能团修饰: 引入特定的取代基,如 3,5-二甲基苯基和甲氧基,以提高选择性和效力。
工业生产方法
ER 819762 的工业生产可能涉及优化合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括:
间歇式加工: 在合成过程的每个步骤中使用传统的间歇式反应器。
连续流动化学: 利用连续流动反应器提高反应效率和可扩展性。
化学反应分析
反应类型
ER 819762 经历了几种类型的化学反应,包括:
氧化: 引入氧原子以形成特定的官能团。
还原: 去除氧原子或添加氢原子以修改化合物的结构。
取代: 用另一个官能团取代一个官能团以实现所需的特性。
常见试剂和条件
氧化剂: 例如高锰酸钾或三氧化铬,用于氧化反应。
还原剂: 例如氢化铝锂或硼氢化钠,用于还原反应。
取代剂: 各种卤化物或亲核试剂,用于取代反应。
形成的主要产物
这些反应形成的主要产物包括具有修饰官能团的中间体,这些中间体有助于 ER 819762 的最终结构,增强其生物活性选择性。
相似化合物的比较
类似化合物
ER 819741: 另一种具有类似性质但选择性和效力不同的 EP4 受体拮抗剂。
ER 819763: 一种具有类似核心结构但官能团不同的化合物,影响其生物活性。
ER 819762 的独特性
ER 819762 因其对 EP4 受体的高度选择性和效力而脱颖而出,使其在减少炎症和免疫反应方面特别有效。其口服生物利用度也使其成为治疗用途的便捷选择。
如果您有任何其他问题或需要更多详细信息,请随时询问!
属性
IUPAC Name |
(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N3O3/c1-7-33-29(34)32-19-24-16-25(35-5)17-26(36-6)28(24)22(4)15-27(32)30(33)8-10-31(11-9-30)18-23-13-20(2)12-21(3)14-23/h12-17,22H,7-11,18-19H2,1-6H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKFBAJRCGOKJJ-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N2CC3=C(C(C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)N2CC3=C([C@H](C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate](/img/structure/B607279.png)
![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)

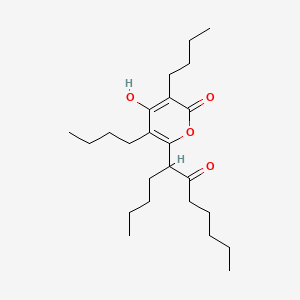
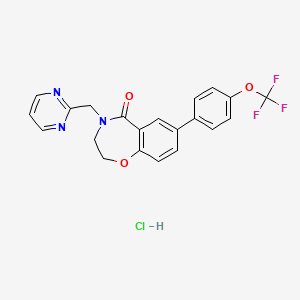
![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)
